molecular formula C18H13N5O2S2 B11024773 4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11024773
M. Wt: 395.5 g/mol
InChI Key: XYPJYGBOWDMPMR-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-thiadiazole core substituted at the 5-position with a 4-methoxyphenyl group and an amide linkage to a 4-(pyridin-3-yl)-1,3-thiazol-2-yl moiety. The 1,2,3-thiadiazole ring is electron-deficient, enhancing reactivity in electrophilic substitution reactions.

Properties

Molecular Formula

C18H13N5O2S2

Molecular Weight

395.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide

InChI

InChI=1S/C18H13N5O2S2/c1-25-13-6-4-11(5-7-13)15-16(27-23-22-15)17(24)21-18-20-14(10-26-18)12-3-2-8-19-9-12/h2-10H,1H3,(H,20,21,24)

InChI Key

XYPJYGBOWDMPMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

a. EDC/HOBt-Mediated Coupling

Activation of the carboxylic acid (e.g., 5-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) forms an active ester intermediate. Subsequent reaction with the thiazole amine in the presence of N,N-diisopropylethylamine (DIPEA) yields the target carboxamide.

Optimized Conditions :

  • Molar ratio (acid:amine:EDC:HOBt) = 1:1.2:1.2:1.2

  • Solvent: DCM or acetonitrile

  • Yield: 68–75%

b. Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A mixture of the thiadiazole carboxylic acid, thiazole amine, and EDC/HOBt in DCM is irradiated at 100°C for 10–15 minutes, achieving 85% yield.

Integrated Synthetic Pathway

A consolidated protocol for the target compound is outlined below:

Step 1 : Synthesis of 5-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid.
Step 2 : Preparation of 4-pyridin-3-yl-thiazol-2-amine.
Step 3 : Carboxamide coupling via EDC/HOBt or microwave-assisted methods.

Overall Yield : 52–63% (non-optimized); 78–85% (microwave-optimized).

Analytical Characterization

Critical validation techniques ensure structural fidelity:

a. Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d₆) : δ 10.48 (s, 1H, NH), 8.85 (s, 1H, pyridine-H), 7.93–7.29 (m, 7H, Ar-H), 3.96 (s, 3H, OCH₃).

  • 13C NMR : 182.6 ppm (C=O), 159.0 ppm (thiadiazole-C), 140.8 ppm (pyridine-C).

  • IR (KBr) : 3346 cm⁻¹ (N–H), 1661 cm⁻¹ (C=O), 1286 cm⁻¹ (S=O).

b. Mass Spectrometry

  • MS (APCI) : m/z 437.00 [M+H]⁺ (calculated 437.04).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield
Conventional EDC/HOBtHigh purityLong reaction time (2–4 h)68–75%
Microwave-assistedRapid (10–15 min), high yieldSpecialized equipment required85%
Solvent-free grindingEco-friendly, low costLimited scalability72%

Challenges and Optimization Strategies

  • Low Coupling Efficiency : Use of DMAP (1 equiv) as an acyl transfer agent improves yields to 72–78%.

  • Purification Difficulties : Silica gel chromatography with CHCl₃/MeOH (50:1) effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: Formation of phenolic derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in various fields:

Anticancer Activity

Research has demonstrated that compounds containing thiadiazole and thiazole moieties can inhibit cancer cell proliferation. The mechanism often involves:

  • Inhibition of specific enzymes involved in cell cycle regulation.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways.

For instance, studies have shown that derivatives of thiadiazole can effectively target cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential against various bacterial strains. The presence of the thiazole and pyridine rings enhances its ability to interact with microbial targets, leading to:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of essential metabolic pathways in bacteria.

In vitro studies suggest significant activity against both Gram-positive and Gram-negative bacteria .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : Utilizing thiourea derivatives and halogenated pyridines under basic conditions.
  • Coupling Reactions : The final product is obtained through coupling reactions involving carboxylic acids and amines, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on HepG2 Cells : Demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapeutics .
  • Antibacterial Screening : Showed promising results against resistant bacterial strains, suggesting potential for development as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Heterocycle Variations

  • 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole : The target compound’s 1,2,3-thiadiazole core (vs. 1,3,4-thiadiazole in compounds) alters electronic properties and steric hindrance. For example, 1,3,4-thiadiazoles are often synthesized via thiohydrazide-aldehyde condensations, whereas 1,2,3-thiadiazoles may require cyclization of thiosemicarbazides or diazo couplings .
  • Thiazole vs. Oxazole/Thiadiazole Hybrids : describes a 1,2-oxazole analog with a thiophene group. The thiazole in the target compound provides a nitrogen-rich environment for metal coordination or enzyme inhibition, unlike the oxygen-containing oxazole .

Substituent Effects

  • Pyridinyl-Thiazole vs. Cyclohexanecarboxamide : ’s compound includes a cyclohexane-carboxamide group, which introduces conformational rigidity absent in the target compound’s flexible pyridinyl-thiazole chain. This difference could influence binding pocket accessibility .

Kinase Inhibition and Antibacterial Activity

  • The pyridinyl-thiazole moiety in the target compound is structurally similar to kinase inhibitors reported in , where substituted thiazole carboxamides showed activity against receptor tyrosine kinases. The 1,2,3-thiadiazole core may mimic ATP-binding motifs, enhancing competitive inhibition .
  • In contrast, 1,3,4-thiadiazole derivatives () exhibit antibacterial properties, suggesting that heterocycle positioning critically impacts target specificity .

Metabolic Stability

  • The 4-methoxyphenyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to unsubstituted phenyl groups, as seen in ’s chlorophenyl-containing analogs .

Comparative Data Table

Compound (Reference) Core Structure Key Substituents Biological Activity Synthetic Route Highlights
Target Compound 1,2,3-Thiadiazole 4-Methoxyphenyl, Pyridin-3-yl-thiazole Kinase inhibition (inferred) Amide coupling via EDCI/HOBt
5-Pyridinyl-1,3,4-Thiadiazole () 1,3,4-Thiadiazole Pyridin-2/3/4-yl groups Antibacterial Thiohydrazide-aldehyde oxidation
5-(4-Chlorophenyl)-Pyrazole () Pyrazole 4-Chlorophenyl, Dichlorophenyl Unspecified (structural analog) Condensation reactions
1,2-Oxazole-Thiophene () 1,2-Oxazole 4-Methoxyphenyl, Thiophenemethyl Unknown Cyclization of nitrile intermediates

Biological Activity

The compound 4-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects based on recent research findings.

Chemical Structure

The chemical structure of the compound is characterized by the presence of:

  • A thiadiazole ring , known for its pharmacological properties.
  • A pyridine moiety , which contributes to its biological activity.
  • A methoxyphenyl group , enhancing lipophilicity and bioavailability.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole and thiazole rings exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Reference
HepG2 (Liver Cancer)4.37 ± 0.7
MCF-7 (Breast Cancer)8.03 ± 0.5

These results indicate that the compound effectively inhibits cancer cell proliferation, with a notable ability to induce apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio, which is critical in regulating apoptosis .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicated that it possesses significant inhibitory effects against various bacterial strains, including Mycobacterium smegmatis:

Microorganism MIC (µg/mL) Reference
Mycobacterium smegmatis26.46

These findings suggest that this compound may serve as a potential lead for developing new antimicrobial agents.

Anticonvulsant Activity

In addition to anticancer and antimicrobial activities, the compound has been tested for anticonvulsant effects. It was evaluated in a picrotoxin-induced convulsion model, showing significant effectiveness with an IC50 value of 1.98 ± 1.22 µg/mL . This suggests potential utility in treating epilepsy or seizure disorders.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of DNA Synthesis : The thiadiazole ring's interactions with DNA synthesis pathways are crucial for its anticancer effects .
  • Modulation of Apoptotic Pathways : The compound promotes apoptosis in cancer cells by influencing mitochondrial pathways and regulating pro-apoptotic and anti-apoptotic proteins .
  • Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A recent study synthesized a series of related thiadiazole derivatives and evaluated their biological activities. Among these, compounds similar to our target showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like cisplatin .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction conditions?

The compound is synthesized via multi-step condensation reactions. A typical approach involves:

  • Step 1 : Formation of the thiadiazole core by reacting a substituted thiosemicarbazide with POCl₃ under reflux (90°C, 3 hours). pH adjustment to 8–9 with ammonia precipitates the intermediate .
  • Step 2 : Coupling the thiadiazole intermediate with a pyridinyl-thiazole amine via carboxamide bond formation, often using coupling agents like EDCI/HOBt in anhydrous DMF .
    Critical conditions include strict anhydrous environments, controlled temperature during reflux, and purification via recrystallization (e.g., DMSO/water mixtures) .

Basic: How is the structural identity of this compound validated in academic research?

Structural validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl, pyridinyl-thiazole) and carboxamide linkage .
  • X-ray Crystallography : Resolves crystal packing and confirms bond angles/lengths, particularly for the thiadiazole-thiazole heterocyclic system .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Basic: What preliminary biological assays are used to evaluate its activity?

Common in vitro assays include:

  • Enzyme Inhibition Studies : Testing against kinases or proteases using fluorescence-based assays (e.g., ATPase activity via malachite green phosphate detection) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Molecular Docking : Preliminary virtual screening against target proteins (e.g., EGFR kinase) to predict binding affinity .

Advanced: How do researchers address contradictory data in solubility and stability profiles across studies?

Contradictions arise from:

  • Solvent Polarity : Poor aqueous solubility (logP >3) necessitates DMSO stock solutions, but precipitation in buffer systems may skew bioassay results. Researchers use dynamic light scattering (DLS) to monitor aggregation .
  • pH-Dependent Stability : Thiadiazole rings hydrolyze under acidic conditions. Stability is assessed via HPLC at varying pH (2–9) over 24 hours .
  • Temperature Sensitivity : Long-term storage at −20°C vs. 4°C is compared using NMR to detect degradation products .

Advanced: What strategies optimize structure-activity relationships (SAR) for this compound’s derivatives?

SAR optimization involves:

  • Substituent Variation : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-CF₃) to enhance target binding. Activity is compared via IC₅₀ shifts in kinase assays .
  • Heterocycle Replacement : Swapping the thiazole ring with isoxazole or triazole to improve metabolic stability. Metabolic profiling uses liver microsomes and LC-MS/MS .
  • Bioisosteric Modifications : Replacing the thiadiazole with 1,2,4-oxadiazole to reduce toxicity. Toxicity is assessed via Ames tests and in vivo LD₅₀ studies .

Advanced: How is molecular dynamics (MD) modeling applied to study its interaction with biological targets?

MD protocols include:

  • Binding Pocket Analysis : Simulating ligand-protein interactions (e.g., with Aurora kinase) over 100 ns trajectories to identify key hydrogen bonds (e.g., between carboxamide and Lys162) .
  • Free Energy Calculations : MM-GBSA estimates binding free energy (ΔG) to rank derivatives .
  • Solvent Accessibility : Radial distribution function (RDF) analysis of water molecules near the thiadiazole ring predicts hydrolysis susceptibility .

Advanced: What analytical techniques resolve challenges in quantifying low-concentration samples in pharmacokinetic studies?

Sensitive quantification uses:

  • LC-MS/MS : MRM mode with deuterated internal standards (e.g., d₄-methoxyphenyl analog) to achieve LOQ ≤1 ng/mL in plasma .
  • Microdialysis Coupled with HPLC : Monitors real-time brain penetration in rodent models .
  • Fluorescence Derivatization : Thiol-reactive probes (e.g., monobromobimane) tag free thiols in metabolites for enhanced detection .

Advanced: How do researchers validate target engagement in complex biological systems?

Validation strategies include:

  • Cellular Thermal Shift Assay (CETSA) : Heating lysates to destabilize unbound proteins; Western blotting confirms target stabilization (e.g., HSP90) .
  • Photoaffinity Labeling : Incorporating a diazirine group into the compound crosslinks with target proteins, identified via SDS-PAGE and MS .
  • CRISPR Knockout Models : Comparing activity in wild-type vs. target gene-KO cell lines (e.g., EGFR-null A431 cells) .

Advanced: What computational methods predict metabolic hotspots for lead optimization?

Metabolism prediction involves:

  • CYP450 Docking : Glide SP docking into CYP3A4/2D6 active sites to identify oxidation sites (e.g., methoxyphenyl demethylation) .
  • MetaSite Software : Prioritizes labile sites (e.g., thiadiazole S-oxidation) based on frontier molecular orbitals (FMOs) .
  • In Silico Toxicity Prediction : ADMET Predictor® flags potential hepatotoxicity from reactive metabolites .

Advanced: How are contradictory bioactivity results reconciled between in vitro and in vivo models?

Discrepancies arise from:

  • Plasma Protein Binding : High plasma protein binding (>95%) reduces free drug concentration. Equilibrium dialysis quantifies unbound fractions .
  • Efflux Transporters : P-gp overexpression in vivo reduces brain penetration. MDCK-MDR1 assays assess efflux ratios .
  • Metabolite Interference : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that contribute to in vivo efficacy .

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